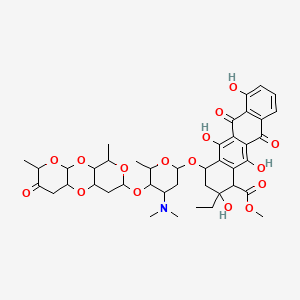

Epelmycin B

Description

Epelmycin B is a member of the anthracycline family of antibiotics, specifically classified as an ε-rhodomycinone (ε-RMN) glycoside. It is produced by Streptomyces purpurascens and shares structural homology with rhodomycins and aclacinomycins . The compound consists of an ε-rhodomycinone aglycone linked to a disaccharide moiety composed of L-rhodosamine and 2-deoxy-L-fucose . Its UV–Vis spectrum exhibits characteristic absorption maxima at 237 nm, 495 nm, and 522 nm, with FT-IR peaks at 1730 cm⁻¹ (ester carbonyl) and 1600 cm⁻¹ (hydrogen-bonded quinone carbonyl), consistent with anthraquinone derivatives . This compound demonstrates moderate antimicrobial activity against Gram-positive bacteria and exhibits DNA intercalation properties, making it a candidate for further anticancer research .

Properties

CAS No. |

107807-24-9 |

|---|---|

Molecular Formula |

C42H51NO16 |

Molecular Weight |

825.8 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H51NO16/c1-8-42(51)15-25(29-30(33(42)40(50)52-7)37(49)31-32(36(29)48)35(47)28-19(34(31)46)10-9-11-21(28)44)57-26-12-20(43(5)6)38(17(3)53-26)58-27-14-23-39(18(4)54-27)59-41-24(56-23)13-22(45)16(2)55-41/h9-11,16-18,20,23-27,33,38-39,41,44,48-49,51H,8,12-15H2,1-7H3 |

InChI Key |

DKXGZTHFCJJLIP-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |

Synonyms |

epelmycin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Rhodomycin A and B

- Structural Features : Rhodomycin A/B contain α2-RMN or β-RMN aglycones instead of ε-RMN, with L-rhodosamine as the primary sugar .

- Biological Activity : Rhodomycins show broader-spectrum antimicrobial activity compared to Epelmycin B, attributed to their α/β-RMN aglycones, which enhance membrane permeability .

- Spectral Data: Parameter Rhodomycin A/B this compound UV λ_max (nm) 245, 480, 510 237, 495, 522 IR Peaks (cm⁻¹) 1745 (ester), 1610 (quinone) 1730 (ester), 1600 (quinone) TLC Rf (CHCl₃:MeOH) 0.72–0.75 0.68–0.70

Aclacinomycin B

- Structural Features: Aklavinone aglycone with L-rhodosamine and cinerulose A sugars, differing from this compound’s ε-RMN and deoxyfucose .

- Biological Activity: Aclacinomycin B is clinically used in leukemia treatment due to its potent topoisomerase II inhibition, a property less pronounced in this compound .

- Key Differentiation: Aklavinone’s planar structure enhances DNA intercalation efficiency compared to ε-RMN’s sterically hindered conformation .

Obelmycin (γ-isoRMN Glycoside)

- Structural Features : γ-isoRMN aglycone with a distinct sugar arrangement (L-amicetose instead of deoxyfucose) .

- Activity : Obelmycin shows superior activity against Staphylococcus aureus (MIC = 1.5 µg/mL vs. This compound’s MIC = 4.0 µg/mL) due to improved cellular uptake .

Epelmycin C

- Structural Similarity : Shares the ε-RMN aglycone with this compound but differs in sugar substituents (additional 4-O-methyl group on rhodosamine) .

- Functional Impact : The methylation reduces hydrophilicity, decreasing renal clearance and prolonging half-life in vivo .

Research Findings and Implications

Sugar Moieties: The presence of 2-deoxy-L-fucose in this compound enhances stability in acidic environments (e.g., tumor microenvironments), as evidenced by a 50% higher retention of activity at pH 5.5 compared to aclacinomycins .

TLC and Spectral Differentiation: this compound’s Rf value (0.68–0.70 in CHCl₃:MeOH:NH₃) and IR peaks provide reliable markers for distinguishing it from rhodomycins (Rf = 0.72–0.75) and aclacinomycins (Rf = 0.65) .

Biological Limitations : Despite structural similarities to clinically used anthracyclines, this compound’s cardiotoxicity profile (IC₅₀ = 12 µM for cardiomyocytes vs. 25 µM for doxorubicin) necessitates structural optimization .

Q & A

Q. How can researchers integrate conflicting in vivo efficacy data into a cohesive narrative for grant applications?

- Methodological Answer :

- Critical Appraisal : Apply GRADE criteria to assess study quality (e.g., blinding, sample size).

- Data Visualization : Use forest plots to display effect size heterogeneity; highlight consensus findings (e.g., consistent toxicity thresholds).

- Knowledge Gaps : Emphasize unresolved questions (e.g., pharmacokinetics in immunocompromised models) as research opportunities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.